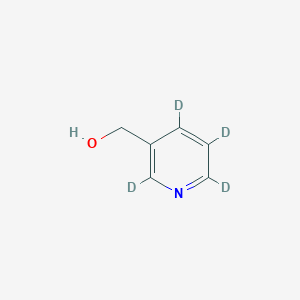

3-吡啶甲醇-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of pyridine with methanol under specific conditions. For instance, the methylation of pyridine with methanol to produce 3-picoline over certain catalysts demonstrates the importance of reaction parameters and catalyst composition in determining the product's yield and selectivity (Sreekumar et al., 2001).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, such as those formed from the reaction of pyridine hemiacetals and iron(II) complexes, reveals the complex coordination and intramolecular interactions that define their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods provide insights into these compounds' octahedral coordination polyhedron formed by nitrogen and oxygen donors (Bourosh et al., 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, highlighting their chemical properties and reactivity. For example, the photoreaction of methyl 4-pyridinecarboxylate in methanol under different atmospheres shows how environmental conditions influence the methoxylation and hydroxymethylation positions on the pyridine ring (Sugiyama et al., 1982).

Physical Properties Analysis

The synthesis and study of bis-pyridine derivative gel systems and their self-assembly in various solvents demonstrate the significant role of hydrogen bonding and π-π stacking in the gel formation process. These interactions are crucial in understanding the physical properties of these compounds (Gao Aiping et al., 2021).

Chemical Properties Analysis

Theoretical studies, such as density functional theory (DFT) analyses, provide insights into the chemical properties of pyridine derivatives. Investigations into compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT highlight the importance of understanding the electronic structure, molecular electrostatic potential, and reactivity sites to predict chemical behavior (Trivedi, 2017).

科学研究应用

1. 有机化学中的催化超极化

3-吡啶甲醇-d4 已用于催化超极化过程中。例如,通过可逆交换信号放大 (SABRE) 过程对吡啶和相关化合物的催化超极化涉及水溶性铱膦和 N-杂环卡宾二氢配合物。这些配合物在甲醇-d4 溶液或乙醇-d6 溶液中显示出显着的效率,尽管它们在 D2O 或 D2O-乙醇溶剂混合物中的活性由于 H2 溶解度低而降低 (Fekete 等,2015)。

2. 分子化学中的理论研究

使用密度泛函理论 (DFT) 对与 3-吡啶甲醇-d4 密切相关的化合物(例如 (RS)-(3-溴苯基)(吡啶-2 基)甲醇)进行了理论研究。这些研究包括红外和正模分析,有助于了解分子的活性位点 (Trivedi, 2017)。

3. 在药物发现中的应用

3-吡啶甲醇-d4 衍生物在药物发现过程中至关重要。它们用于将甲基引入芳环的催化方法中,这是合成各种药物的重要步骤 (Grozavu 等,2020)。

4. 吡啶衍生物的合成

复杂的吡啶衍生物(例如 2,3-二芳基-3H-吡咯并[2,3-c]吡啶-3-醇)的合成涉及与类似于 3-吡啶甲醇-d4 的化合物反应。这些反应对于创造各种生物学上重要的分子至关重要 (Kobayashi 等,2011)。

5. 化学中的配位化合物

3-吡啶甲醇-d4 衍生物用于合成配位化合物,如铁 (II) 双-α-苯甲二肟配合物。这些化合物已被研究其结构和物理化学性质,有助于理解配位化学中的分子相互作用 (Bourosh 等,2018)。

6. CO2 的电催化还原

研究表明 3-吡啶甲醇-d4 衍生物参与了 CO2 到甲醇的电催化还原。这些化合物可能在反应过程中充当中间体或催化剂,有助于可持续化学过程的发展 (Yan 等,2014)。

7. 化学工程中的气相甲基化

3-吡啶甲醇-d4 衍生物在气相甲基化中具有应用,特别是在生产 3-甲基吡啶中。反应的活性和选择性在很大程度上取决于各种参数,包括表面酸度和反应条件 (Sreekumar 等,2001)。

未来方向

3-Pyridine Methanol D4 is a valuable compound in analytical and pharmaceutical research . Its deuterated form allows for accurate and precise measurement in mass spectrometry analysis, while its chemical properties make it a valuable building block in drug discovery . Therefore, it is likely to continue being used in these fields in the future.

属性

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 |

Source

|

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridine-methanol-d4 | |

CAS RN |

258854-74-9 |

Source

|

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)